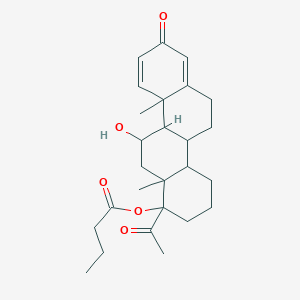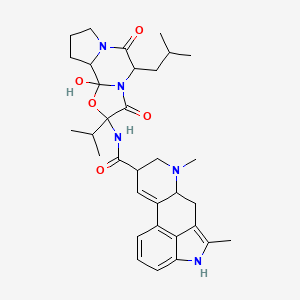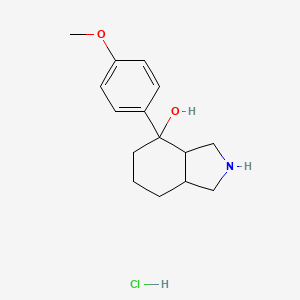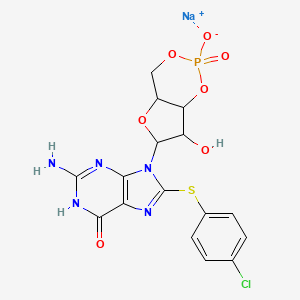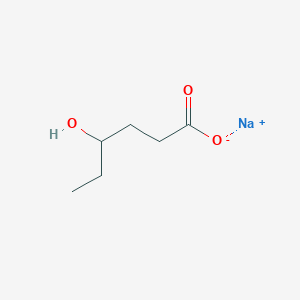
Sodium 4-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxyhexanoate is a chemical compound that belongs to the class of hydroxyalkanoates It is a sodium salt derivative of 4-hydroxyhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyhexanoate can be synthesized through the hydrolysis of its corresponding lactone, ε-caprolactone, in the presence of a sodium hydroxide solution . The reaction typically involves heating the lactone with an aqueous solution of sodium hydroxide, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce polyhydroxyalkanoates (PHAs) that include 4-hydroxyhexanoate units. These PHAs can then be chemically modified to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 4-oxohexanoate or 4-hexanoic acid.
Reduction: 4-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the substituent introduced.
Scientific Research Applications
Sodium 4-hydroxyhexanoate has several applications in scientific research:
Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyalkanoates.
Industrial Chemistry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of sodium 4-hydroxyhexanoate in biological systems involves its incorporation into polyhydroxyalkanoates by microbial enzymes. These enzymes, such as PHA synthases, catalyze the polymerization of hydroxyalkanoate monomers to form biopolymers. The molecular targets include the active sites of these enzymes, where the hydroxyalkanoate units are activated and incorporated into the growing polymer chain .
Comparison with Similar Compounds
- Sodium 3-hydroxybutyrate
- Sodium 4-hydroxybutyrate
- Sodium 3-hydroxyhexanoate
Comparison: Sodium 4-hydroxyhexanoate is unique due to its six-carbon chain length, which imparts different physical and chemical properties compared to shorter-chain hydroxyalkanoates like sodium 3-hydroxybutyrate. This longer chain length can influence the melting point, crystallinity, and mechanical properties of the resulting polymers, making it suitable for specific applications where these properties are desirable .
Properties
Molecular Formula |
C6H11NaO3 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;4-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
JTDPKTPHTKVRSF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
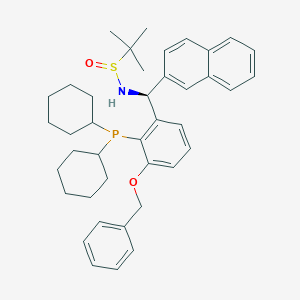
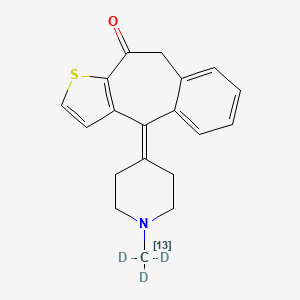
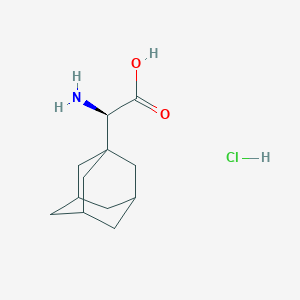


![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
